2-Chloro-3,6,7-trimethylquinoxaline
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Overview
Description
2-Chloro-3,6,7-trimethylquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, making them an important class of compounds in medicinal chemistry .
Mechanism of Action
Mode of Action
Quinoxaline derivatives have been known to interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence several biochemical pathways, but further studies are required to elucidate the exact pathways affected by this specific compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,6,7-trimethylquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method includes the reaction of o-phenylenediamine with ethyl pyruvate in n-butanol to yield 2-hydroxy-3-methylquinoxaline, which is then treated with phosphorus oxychloride (POCl3) to produce 2-chloro-3-methylquinoxaline . Further methylation at the 6 and 7 positions can be achieved using methylating agents under controlled conditions .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient processes .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,6,7-trimethylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different quinoxaline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological activities .
Scientific Research Applications
2-Chloro-3,6,7-trimethylquinoxaline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylquinoxaline: Similar in structure but lacks the additional methyl groups at the 6 and 7 positions.
3,6,7-Trimethylquinoxaline: Lacks the chlorine atom at the 2-position.
2-Methoxy-3,6,7-trimethylquinoxaline: Contains a methoxy group instead of a chlorine atom at the 2-position.
Uniqueness
2-Chloro-3,6,7-trimethylquinoxaline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom and the methyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
2-chloro-3,6,7-trimethylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-6-4-9-10(5-7(6)2)14-11(12)8(3)13-9/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEIHZCKIYFYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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